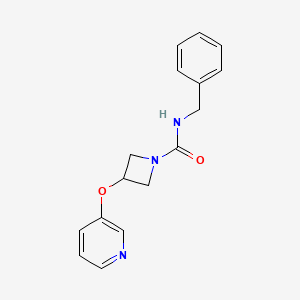

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

CAS No.: 1904318-04-2

Cat. No.: VC6219035

Molecular Formula: C16H17N3O2

Molecular Weight: 283.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1904318-04-2 |

|---|---|

| Molecular Formula | C16H17N3O2 |

| Molecular Weight | 283.331 |

| IUPAC Name | N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide |

| Standard InChI | InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20) |

| Standard InChI Key | YXIQNJXYWKXBLO-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s azetidine ring introduces conformational restraint, a feature often exploited in drug design to enhance binding affinity and metabolic stability. The benzyl group at the azetidine nitrogen provides lipophilicity, potentially improving membrane permeability, while the pyridin-3-yloxy substituent offers hydrogen-bonding capabilities through its nitrogen atom. The carboxamide group further contributes to solubility and interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₃O₂ |

| Molecular Weight | 283.33 g/mol |

| IUPAC Name | N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide |

| SMILES | C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| LogP (Predicted) | 1.92 |

Synthesis and Derivative Preparation

Challenges in Protective Group Strategy

Research Gaps and Future Directions

Unresolved Questions in Pharmacodynamics

Despite structural promise, no in vitro or in vivo data for N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide have been published. Critical next steps include:

-

Target Identification: Screening against kinase or protease libraries.

-

ADMET Profiling: Assessing solubility, metabolic stability, and toxicity.

-

Derivative Optimization: Introducing electron-withdrawing groups to the pyridine ring to modulate electron density and binding kinetics.

Synthetic Chemistry Opportunities

Patent EP0169602A1 highlights the feasibility of scaling azetidine carboxylate synthesis . Leveraging continuous flow chemistry could improve yield and reduce reaction times for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume